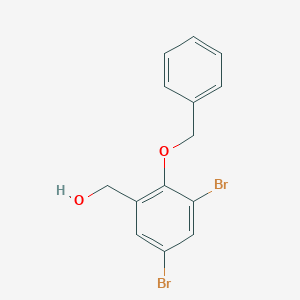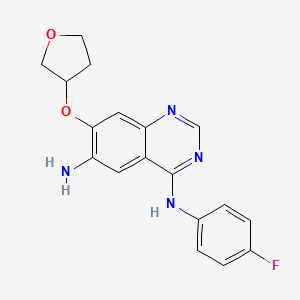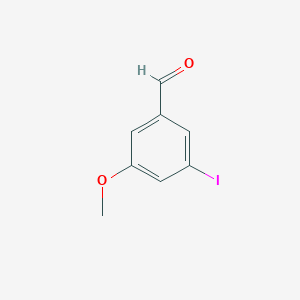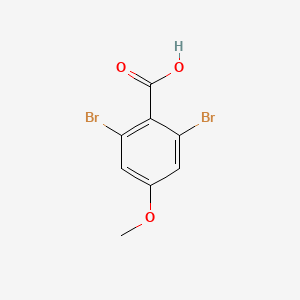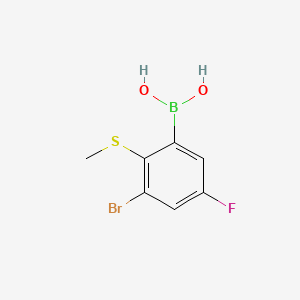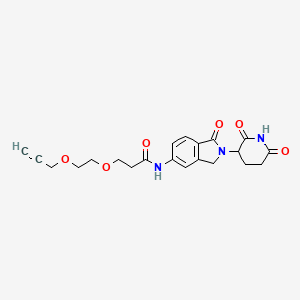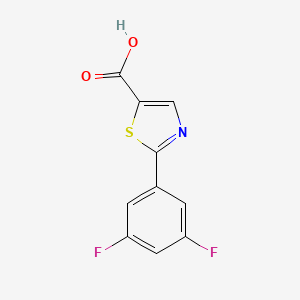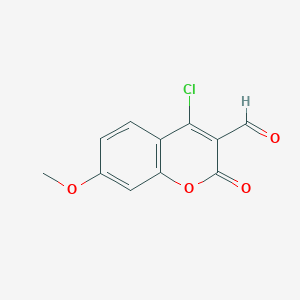
4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde is a compound belonging to the class of organic compounds known as coumarins and derivatives. These compounds are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). Coumarins are widely found in nature and have been employed as herbal medicines since early ages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde can be achieved through various methods. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde with 2-hydroxybenzohydrazide in ethanol solution at room temperature .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antioxidant, antimicrobial, and anticancer properties . Additionally, it is used in the development of sensors and as a fluorescent probe in various analytical applications .
Mécanisme D'action
The mechanism of action of 4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde include other coumarin derivatives such as 7-hydroxy-4-methylcoumarin and 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H7ClO4 |
|---|---|
Poids moléculaire |
238.62 g/mol |
Nom IUPAC |
4-chloro-7-methoxy-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClO4/c1-15-6-2-3-7-9(4-6)16-11(14)8(5-13)10(7)12/h2-5H,1H3 |
Clé InChI |
ISMYIGLBVUWLBI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


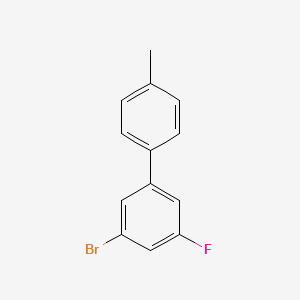
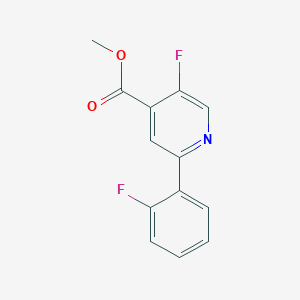
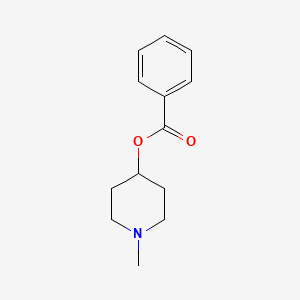
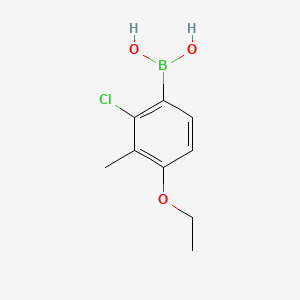
![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)
